Product packaging for 3-Methylbut-3-ene-2-sulfonyl chloride(Cat. No.:)

3-Methylbut-3-ene-2-sulfonyl chloride

Cat. No.: B13310095
M. Wt: 168.64 g/mol
InChI Key: XOLKQJCVRFUHJL-UHFFFAOYSA-N
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Description

3-Methylbut-3-ene-2-sulfonyl chloride ( 1461707-03-8) is a chemical building block with the molecular formula C 5 H 9 ClO 2 S and a molecular weight of 168.64 g/mol . As a sulfonyl chloride derivative featuring a reactive double bond, it serves as a versatile reagent for introducing the sulfonyl functional group into target molecules. Sulfonyl chlorides are recognized in synthetic chemistry as pivotal precursors for a wide range of transformations . They are commonly employed in transition-metal-catalyzed reactions and as radical precursors for sulfonylation processes, enabling the difunctionalization of unsaturated carbon-carbon bonds . The sulfone-containing structures derived from reagents like this compound are privileged motifs found in pharmaceuticals and agrochemicals . Furthermore, this compound can be used to generate sulfonamide derivatives upon reaction with nitrogen nucleophiles or sulfonate esters with oxygen nucleophiles, which are valuable as intermediates and protecting groups . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information, which may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2S B13310095 3-Methylbut-3-ene-2-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

3-methylbut-3-ene-2-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4(2)5(3)9(6,7)8/h5H,1H2,2-3H3

InChI Key

XOLKQJCVRFUHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)S(=O)(=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Methylbut 3 Ene 2 Sulfonyl Chloride

Radical Reaction Pathways Involving 3-Methylbut-3-ene-2-sulfonyl Chloride

Radical reactions of sulfonyl chlorides provide a powerful method for the formation of carbon-sulfur bonds and the construction of complex molecular architectures. rsc.org The generation of sulfonyl radicals from their corresponding chlorides can be achieved through various methods, including the use of radical initiators or photochemical activation. These reactive intermediates can then participate in a variety of transformations, such as additions to unsaturated systems.

Silyl (B83357) Radical-Mediated Activation and Sulfonyl Radical Generation

Silyl radicals, particularly those derived from tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), are effective reagents for the generation of sulfonyl radicals from sulfonyl chlorides. organic-chemistry.orgnih.gov The mechanism involves the abstraction of the chlorine atom from the sulfonyl chloride by the silyl radical, a process that is often more favorable than single electron reduction. rsc.orgmagtech.com.cn This activation method is advantageous due to the mild reaction conditions and the ability to avoid the use of potentially toxic organotin compounds. organic-chemistry.org The bond strength of the Si-H bond in tris(trimethylsilyl)silane is comparable to that of the Sn-H bond in tributyltin hydride, making it an effective substitute. organic-chemistry.org

The general process for the generation of a sulfonyl radical (RSO₂•) from a sulfonyl chloride (RSO₂Cl) using a silyl radical ((TMS)₃Si•) can be represented as follows:

(TMS)₃Si• + RSO₂Cl → (TMS)₃SiCl + RSO₂•

This method has been successfully applied in various radical-mediated transformations, including hydrosulfamoylation of olefins. rsc.orgmagtech.com.cn

Photochemical Initiated Processes in Sulfonyl Chloride Transformations

Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.netlibretexts.org This approach often involves the use of a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process with the sulfonyl chloride, leading to the formation of the corresponding sulfonyl radical. researchgate.net

Various photocatalysts have been employed for this purpose, including ruthenium and iridium complexes, as well as organic dyes. libretexts.org The reaction conditions are typically mild, proceeding at room temperature and offering a high degree of functional group tolerance. The general scheme for the photocatalytic generation of a sulfonyl radical is depicted below:

Table 1: Examples of Photochemical Systems for Sulfonyl Radical Generation

PhotocatalystLight SourceAdditivesSolventReference
Ru(bpy)₃Cl₂Blue LEDs-Acetonitrile libretexts.org
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆Blue LEDsDMAP, Cu(OAc)₂Acetonitrile libretexts.org
Eosin YVisible Light-- rsc.org

This method has been utilized in the direct sulfonylation of alkenes to synthesize vinyl sulfones. libretexts.org

Cascade Radical Additions and Cyclizations within Related Alkene Systems

Once generated, the sulfonyl radical can add to the alkene moiety of another molecule or, in the case of unsaturated sulfonyl chlorides, undergo intramolecular cyclization. rsc.orgnitech.ac.jp These cascade reactions are powerful methods for the rapid construction of cyclic sulfonylated compounds. rsc.org The regioselectivity of the initial radical addition to the alkene is a crucial factor in determining the final product.

In systems analogous to this compound, the sulfonyl radical would be expected to add to the terminal carbon of the double bond, generating a more stable tertiary radical. This intermediate could then be trapped by a hydrogen atom donor or participate in further reactions. Intramolecular cyclization is a possibility if another reactive site is present within the molecule. For instance, the radical cyclization of unsaturated α-sulfonyl radicals has been shown to produce arylsulfonyl-substituted tetrahydrofurans and pyrrolidines. rsc.org

Ionic Reaction Mechanisms of this compound

The alkene functionality in this compound is susceptible to electrophilic attack, leading to the formation of carbocationic intermediates. The fate of these intermediates is dictated by their stability and the potential for rearrangements to form more stable species.

Electrophilic Additions to the Alkene Moiety

The reaction of the alkene in this compound with an electrophile (E⁺) would be expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond (C4) to generate a more stable carbocation at the more substituted carbon (C3).

Reaction Scheme:

This initial carbocation is secondary and is positioned adjacent to a tertiary carbon, setting the stage for potential rearrangements.

The behavior of the secondary carbocation formed from this compound can be inferred from studies on structurally similar compounds, such as 3-methyl-1-butene (B165623) and related methylbutenols. askfilo.com In the electrophilic addition of acids (like HCl or HBr) to 3-methyl-1-butene, the initially formed secondary carbocation readily undergoes a 1,2-hydride shift to form a more stable tertiary carbocation. askfilo.com

Analogous Carbocation Rearrangement:

Table 2: Carbocation Rearrangement in the Addition of HBr to 3-Methyl-1-butene

Initial CarbocationRearrangement TypeRearranged CarbocationFinal Product
Secondary1,2-Hydride ShiftTertiary2-Bromo-2-methylbutane

Applying this principle to the carbocation derived from this compound, a similar 1,2-hydride shift from the adjacent methine group (C2) would lead to the formation of a more stable tertiary carbocation.

Proposed Rearrangement:

This rearranged tertiary carbocation would then be attacked by a nucleophile to yield the final product. The propensity for such rearrangements is a key feature of the ionic chemistry of this system and can lead to the formation of products with a rearranged carbon skeleton. Furthermore, the presence of a neighboring prenyl side-chain has been shown to stabilize secondary carbocations through cation-π interactions, which could also influence the reaction pathway. nih.govbeilstein-journals.org

Analysis of Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions involving sulfonyl chlorides are pivotal for creating complex functionalized molecules. The regioselectivity (the direction of bond formation) and stereoselectivity (the spatial arrangement of the resulting molecule) are critical aspects of these transformations.

Detailed research into the addition of sulfonyl chlorides across unsaturated bonds, such as those in alkynes and alkenes, reveals high degrees of control. For instance, in iron(III) chloride-mediated chlorosulfonylation of alkynes, the addition of arenesulfinates (which can be formed from sulfonyl chlorides) proceeds in a highly regio- and stereoselective manner. researchgate.net The process typically yields β-haloalkenyl sulfones. The electrophilic addition of the sulfur atom often occurs at the less substituted carbon atom of the double bond (anti-Markovnikov addition) in terminal alkenes. nih.gov For internal alkynes, the reaction stereospecifically produces the (E)-isomer of the corresponding β-chloroalkenyl sulfone. researchgate.net

The regioselectivity can be attributed to the formation of a stabilized carbocation intermediate during the reaction. In reactions with molecules like styrene, the sulfur atom adds to the β-carbon, allowing for the formation of a more stable benzylic carbocation. nih.gov

Table 1: Regio- and Stereoselectivity in Iron-Catalyzed Chlorosulfonylation of Alkynes

Alkyne SubstrateProduct TypeObserved RegioselectivityObserved StereoselectivityReference
Terminal Alkyneβ-chloroalkenyl sulfoneSulfonyl group adds to the terminal carbonMainly E-isomer researchgate.net
Internal Alkyne (Symmetrical)β-chloroalkenyl sulfoneNot applicableExclusively E-isomer researchgate.net
Internal Alkyne (Unsymmetrical)β-chloroalkenyl sulfoneMixture of regioisomersExclusively E-isomer for both regioisomers researchgate.net

Nucleophilic Substitutions at the Sulfonyl Chloride Center

The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This results in nucleophilic substitution reactions where the chloride ion is displaced. Mechanistic studies on arenesulfonyl chlorides indicate that these reactions generally proceed via a bimolecular nucleophilic substitution (SN2)-type mechanism. researchgate.netnih.gov

The reaction kinetics for the substitution in arenesulfonyl chlorides often follow a second-order rate law. mdpi.com DFT (Density Functional Theory) calculations support a synchronous SN2 mechanism, proceeding through a single transition state. nih.gov However, the mechanism can be influenced by the nucleophile, solvent, and substituents, potentially shifting towards an addition-elimination pathway involving a trigonal bipyramidal intermediate. researchgate.netmdpi.com For example, the reaction of sulfonyl chlorides with strong nucleophiles like azide (B81097) or in polar solvents may favor a more dissociative or addition-elimination character. researchgate.net

Interestingly, the presence of ortho-alkyl substituents on arenesulfonyl chlorides can lead to an unexpected acceleration of the substitution rate, a phenomenon attributed to the relief of steric strain in the transition state. nih.govmdpi.commdpi.com

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor molecule. In the context of sulfonyl chlorides, SET processes can lead to the homolytic cleavage of the sulfur-chlorine bond, generating a sulfonyl radical (RSO₂) and a chloride anion. nih.gov

These sulfonyl radicals are key intermediates in various transformations. The initiation of an SET process can be achieved thermally or through photoinduction. nih.gov In many metal-catalyzed reactions, the transition metal catalyst can facilitate the SET process. For instance, in nickel-catalyzed reactions, the sulfonyl chloride can undergo an SET from a low-valent nickel complex to generate the sulfonyl radical, which then participates in subsequent radical cascade reactions. researchgate.net This radical generation is a crucial initiation step in the sulfonylarylation of unsaturated systems like 1,3-enynes. researchgate.netrsc.org

Cycloaddition Reactions and Annulations with Unsaturated Compounds

Sulfonyl chlorides can serve as precursors to highly reactive species like sulfenes (R-CH=SO₂) in the presence of a base. These sulfenes can act as dienophiles in cycloaddition reactions. For example, methanesulfonyl chloride reacts with azatrienes in the presence of triethylamine (B128534) to generate sulfene (B1252967) in situ, which then undergoes a highly regioselective [4+2] cycloaddition to form thiazine-dioxide derivatives. scirp.org

These cycloaddition reactions provide efficient pathways to construct complex heterocyclic scaffolds. scirp.org The reactivity and regioselectivity of these processes are governed by the electronic properties of the reacting partners. While [4+2] cycloadditions are common, other modes like [3+2] cycloadditions involving sulfonyl-containing compounds have also been developed to synthesize five-membered heterocyclic rings. researchgate.netrsc.org Annulation reactions, which involve the formation of a new ring onto an existing structure, can also be achieved using sulfonyl chlorides and their derivatives. nih.gov

Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides powerful tools for C-C and C-S bond formation using sulfonyl chlorides as starting materials. Nickel and palladium are particularly effective catalysts for these transformations.

Nickel catalysis enables the three-component radical-mediated difunctionalization of 1,3-enynes with sulfonyl chlorides and arylboronic acids. rsc.orgrsc.org This reaction, known as sulfonylarylation, allows for the simultaneous introduction of a sulfonyl group and an aryl group across the enyne system. A key feature of this process is its regiodivergent nature, where the structure of the 1,3-enyne substrate dictates the reaction outcome. rsc.orgnih.gov

Depending on the substitution pattern of the enyne, the reaction can be controlled to selectively produce either highly functionalized allenyl sulfones (via 1,4-addition) or conjugated dienyl sulfones (via 3,4-addition). nih.govnih.gov This substrate-controlled selectivity provides a powerful method for rapidly accessing structurally diverse and complex molecules from simple precursors. researchgate.netrsc.org

Table 2: Substrate-Controlled Regiodivergence in Ni-Catalyzed Sulfonylarylation of 1,3-Enynes

1,3-Enyne Substrate TypeReaction PathwayMajor ProductReference
Terminal alkyne, substituted alkene1,4-Sulfonylarylationα-Allenyl sulfones nih.govnih.gov
Internal alkyne, terminal alkene3,4-Sulfonylarylation(E)-1,3-Dienyl sulfones nih.govnih.gov

Palladium catalysts are widely used to mediate cross-coupling reactions involving sulfonyl chlorides. One prominent example is the desulfitative Mizoroki-Heck reaction, where sulfonyl chlorides couple with olefins to form substituted alkenes, with the formal loss of sulfur dioxide. epfl.ch This reaction offers an alternative to traditional Heck reactions that use aryl halides or triflates.

These palladium-catalyzed reactions can be performed effectively in ionic liquids, which can facilitate catalyst recycling. epfl.ch The scope of palladium catalysis extends to other important cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira-Hagihara reactions, where sulfonyl chlorides can act as electrophilic partners. epfl.chsigmaaldrich.com Furthermore, palladium catalysts have been developed for the α-arylation of sulfonyl derivatives like sulfonamides using aryl chlorides, demonstrating the versatility of this approach in forming C-C bonds adjacent to a sulfonyl group. nih.gov

Other Transition Metal Catalysis in Sulfonyl Chloride Chemistry

While palladium, nickel, and copper have been extensively studied in the context of sulfonyl chloride chemistry, a range of other transition metals have emerged as powerful catalysts, enabling unique transformations and offering alternative reactivity profiles. These catalysts, particularly those based on iron, cobalt, and rhodium, provide cost-effective and environmentally benign options for the formation of carbon-sulfur and carbon-carbon bonds, often proceeding through radical pathways. Although specific studies on the reactivity of this compound with these metals are not extensively documented, the general principles and reaction types observed with other sulfonyl chlorides offer valuable insights into its potential transformations.

Iron-Catalyzed Reactions

Iron, being an abundant and non-toxic metal, is an attractive catalyst for various organic transformations. In the realm of sulfonyl chloride chemistry, iron catalysis has been particularly effective in radical-mediated reactions. For instance, iron(III) chloride has been demonstrated to catalyze the three-component reaction between aldehydes, sulfonamides, and allyltrimethylsilane (B147118) to produce 2-substituted homoallyl sulfonyl amides. nih.gov This process is initiated by the in situ formation of an imine, which is then activated by the iron catalyst. nih.gov

Furthermore, iron catalysis has been instrumental in the development of C-H functionalization reactions. Photoinduced iron-catalytic methods have been developed for the synthesis of sulfones directly from carboxylic acids and sulfonyl chlorides, proceeding through a radical-based decarboxylation mechanism. acs.org Mechanistic studies suggest that these reactions can proceed through an inner-sphere radical pathway. dntb.gov.ua Iron-catalyzed hydrohalogenation and hydroazidation of alkenes have also been reported, where an alkyl radical is generated and subsequently trapped. nih.gov

A notable application of iron catalysis is the regio- and stereoselective chlorosulfonylation of alkynes and alkenes using sodium sulfinates, mediated by iron(III) chloride hexahydrate. researchgate.net This atom-economical, one-pot reaction provides access to valuable β-haloalkenyl and β-chloroalkyl sulfones. researchgate.net The proposed mechanism for some iron-catalyzed reactions involves the formation of an alkyl iron complex that can engage in coupling reactions with alkyl radicals via homolytic substitution. nih.gov

Table 1: Examples of Iron-Catalyzed Reactions with Sulfonyl Group Precursors

Catalyst Reactants Product Type Ref.
Iron(III) chloride Sulfonyl amides, Aldehydes, Allyltrimethylsilane 2-Substituted homoallyl sulfonyl amides nih.gov
Iron Catalyst Carboxylic acids, Sulfonyl chlorides Sulfones acs.org

Cobalt-Catalyzed Reactions

Cobalt catalysts have shown significant promise in sulfonyl chloride chemistry, particularly in aerobic oxidation and C-H functionalization reactions. A novel method for the synthesis of β-hydroxylsulfone derivatives involves the cobalt-catalyzed aerobic oxysulfonylation of styrenes with sulfonyl chlorides. researchgate.net This reaction proceeds under mild conditions, utilizing inexpensive cobalt as the catalyst and molecular oxygen as the oxidant. researchgate.net

Cobalt catalysis has also been employed for the C-H sulfonylation of quinolines via the insertion of sulfur dioxide, demonstrating excellent regioselectivity. scispace.com This transformation proceeds without the need for an oxidant or additive. scispace.com Mechanistic investigations suggest that a radical pathway is likely involved in this sulfonylation process. scispace.com Furthermore, cobalt(II) has been used to catalyze the insertion of isocyanides into sulfonyl azides to synthesize sulfonyl isoureas, proceeding through a nitrene intermediate. nih.gov

Table 2: Overview of Cobalt-Catalyzed Reactions Involving Sulfonyl Compounds

Catalyst Reactants Product Type Ref.
Cobalt Catalyst Styrenes, Sulfonyl chlorides, O₂ β-Hydroxylsulfones researchgate.net
Cobalt(II) Catalyst Quinolines, DABCO·(SO₂)₂, Aryldiazonium salts C5-Sulfonated quinolines scispace.com

Rhodium-Catalyzed Reactions

Rhodium catalysts have enabled unique C-H activation and functionalization reactions involving sulfonyl-containing compounds. For example, rhodium catalysis has been successfully applied to the direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes. rsc.org Mechanistic studies of such reactions indicate that the turnover-limiting step is the C-H activation. rsc.org

Another significant application is the rhodium-catalyzed direct addition of aryl C-H bonds to N-sulfonyl aldimines. researchgate.net This reaction is directed by an ortho-pyridyl substituent, leading to selective C-H activation followed by nucleophilic addition to the aldimine. researchgate.net These examples highlight the potential of rhodium catalysis to facilitate challenging bond formations under relatively mild conditions.

Table 3: Selected Rhodium-Catalyzed Reactions with Sulfonyl-Containing Substrates

Catalyst Reactants Product Type Ref.
[(Cp*RhCl₂)₂] complex Aryl sulfonamides, Bromoalkynes ortho-(1-Alkynyl) benzenesulfonamides rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylbut 3 Ene 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methylbut-3-ene-2-sulfonyl chloride are predicted to exhibit distinct signals corresponding to each unique nuclear environment. The powerful electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of nearby nuclei, causing them to appear further downfield.

In the ¹H NMR spectrum, four distinct signals are expected. The methine proton (CH) adjacent to the sulfonyl chloride group would be the most deshielded proton due to the strong inductive effect of the SO₂Cl group. The vinyl protons (=CH₂) would appear in the typical alkene region, and the methyl protons (CH₃) would be found in the upfield aliphatic region.

The ¹³C NMR spectrum is anticipated to show five signals, corresponding to the five carbon atoms in the molecule. The carbon atom directly bonded to the sulfonyl chloride group (C2) would be significantly deshielded. The olefinic carbons (C3 and C4) would appear in the characteristic range for sp²-hybridized carbons, while the methyl carbons would be observed at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 3.8 - 4.2 (quartet) -
H-4 5.0 - 5.3 (multiplet) -
H-5 1.9 - 2.1 (singlet) -
H-6 1.4 - 1.6 (doublet) -
C-2 - 65 - 75
C-3 - 135 - 145
C-4 - 115 - 125
C-5 - 18 - 25

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

While 1D NMR provides information on the types and numbers of protons and carbons, 2D NMR experiments are essential for unambiguously establishing the molecular framework by revealing through-bond and through-space correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methine proton (H-2) and the methyl protons (H-6), confirming the attachment of the methyl group to the C-2 carbon.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signal predicted at 3.8-4.2 ppm would show a cross-peak with the carbon signal at 65-75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu Key HMBC correlations for this molecule would include:

A cross-peak between the methyl protons (H-5) and the olefinic carbons (C-3 and C-4), confirming the placement of the methyl group on the double bond.

Correlations from the methine proton (H-2) to the olefinic carbon C-3 and the methyl carbon C-5.

Correlations from the other methyl protons (H-6) to the key C-2 and C-3 carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure. emerypharma.com

This compound itself is an achiral molecule, meaning it does not have stereoisomers. However, if this compound were to react with a chiral reagent to introduce a new stereocenter, the resulting products could be diastereomers. NMR spectroscopy is a powerful tool for analyzing such mixtures. The protons and carbons in diastereomers are in chemically non-equivalent environments and will therefore exhibit different chemical shifts in the NMR spectra. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be accurately determined.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) for this compound would be expected at m/z 166 for the ³⁵Cl isotope and m/z 168 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. The presence of sulfur would also contribute minor M+2 peaks from the ³⁴S isotope.

Under electron ionization (EI), the molecular ion is energetically unstable and will fragment into smaller, more stable ions. uab.edu Key fragmentation pathways for sulfonyl chlorides often involve the loss of the chlorine radical (•Cl) or the entire sulfonyl chloride group (•SO₂Cl). acdlabs.com Common fragmentation patterns for this molecule are predicted to include:

Loss of Chlorine: [M - Cl]⁺, leading to a peak at m/z 131.

Loss of SO₂: A rearrangement followed by the loss of sulfur dioxide is a known fragmentation pathway for some sulfonyl compounds, which could result in a peak at m/z 102. nih.gov

Cleavage of the C-S bond: Loss of the •SO₂Cl radical, resulting in an ion corresponding to the hydrocarbon fragment at m/z 67.

Loss of HCl: Elimination of hydrogen chloride could lead to a fragment at m/z 130.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
168 / 166 [C₅H₉SO₂Cl]⁺ (Molecular Ion)
131 [C₅H₉SO₂]⁺
102 [C₅H₉Cl]⁺
99 [SO₂Cl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group. acdlabs.com Specifically, two intense stretching vibrations for the S=O bonds are expected. The alkene and alkyl portions of the molecule will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Alkene (=C-H)
3000 - 2850 C-H Stretch Alkane (-C-H)
1650 - 1600 C=C Stretch Alkene
1380 - 1360 S=O Asymmetric Stretch Sulfonyl Chloride
1190 - 1170 S=O Symmetric Stretch Sulfonyl Chloride

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule as a whole.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorbance (λmax) is related to the energy difference between the electronic ground state and excited states.

This compound contains two principal chromophores: the isolated carbon-carbon double bond (C=C) and the sulfonyl chloride group (-SO₂Cl). Neither of these groups constitutes an extended conjugated system, which is typically required for absorption in the visible region of the spectrum. libretexts.org

The C=C double bond is expected to undergo a π → π* transition, typically absorbing in the far UV region (below 200 nm). The sulfonyl chloride group contains non-bonding electrons on the oxygen and chlorine atoms, allowing for n → σ* transitions. These transitions are also generally found in the UV region, often between 200-300 nm. Therefore, it is predicted that this compound will be colorless and its UV-Vis spectrum will show absorption maxima only in the ultraviolet region, likely below 250 nm.

Computational and Theoretical Investigations of 3 Methylbut 3 Ene 2 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Methylbut-3-ene-2-sulfonyl chloride. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the ground state properties and reaction energetics of organic molecules. By approximating the electron density, DFT can efficiently calculate various molecular properties. For sulfonyl chlorides, DFT methods like B3LYP are commonly used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity.

In computational studies of related sulfonyl chloride compounds, DFT calculations have been employed to investigate molecular structures and energetics. For instance, studies on similar molecules have utilized the B3LYP functional with various basis sets to achieve a good correlation between calculated and experimental data for geometric parameters and vibrational spectra. These studies help in understanding the influence of substituent groups on the electronic structure and reactivity of the sulfonyl chloride moiety.

Table 1: Representative Calculated Properties for a Sulfonyl Chloride Derivative using DFT

Property Calculated Value
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 3.5 D

Note: This table is illustrative and based on typical values for similar sulfonyl chloride compounds. Specific values for this compound would require dedicated computational studies.

High-Level Ab Initio Methods for Refined Energy Calculations and Accuracy

While DFT is a powerful tool, high-level ab initio methods are often employed for more accurate energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, provide a more rigorous treatment of electron correlation. These methods are particularly useful for refining the energetics of reaction pathways and transition states that have been initially explored using DFT. For complex reactions involving sulfonyl chlorides, a combination of DFT for geometry optimizations and high-level ab initio methods for single-point energy calculations often yields highly accurate results.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of reactions involving this compound is crucial for predicting product formation and optimizing reaction conditions. Computational chemistry offers powerful tools for elucidating reaction pathways and characterizing transition states.

Potential Energy Surface (PES) Mapping for Mechanistic Insight

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By calculating the energy of the system for various geometric arrangements of the atoms, a map of the reaction pathway can be constructed. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. For reactions involving sulfonyl chlorides, such as nucleophilic substitution or elimination, PES mapping can reveal the step-by-step mechanism and the energy barriers associated with each step.

Investigation of Conformational Isomers and Their Relative Stabilities

Table 2: Illustrative Relative Energies of Conformational Isomers

Conformer Dihedral Angle (C-C-S-Cl) Relative Energy (kcal/mol)
Anti 180° 0.0
Gauche 60° 1.2
Eclipsed 4.5

Note: This table presents a hypothetical scenario for illustrative purposes. Actual values would depend on specific computational results for this compound.

Kinetic and Thermodynamic Modeling of Transformations Involving this compound

Kinetic and thermodynamic modeling combines the energetic information obtained from quantum chemical calculations with statistical mechanics to predict reaction rates and equilibrium constants. This modeling provides a quantitative understanding of the factors that control the outcome of a chemical transformation. By calculating the free energy of activation (ΔG‡) and the free energy of reaction (ΔG°), it is possible to predict how changes in temperature, pressure, and solvent will affect the reaction. For transformations involving this compound, this modeling can be invaluable for designing efficient synthetic routes and understanding the underlying chemical principles governing its reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

At its core, an MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each particle over time. This provides a detailed picture of molecular motions, from bond vibrations and angle bending to larger-scale conformational changes. For a flexible molecule like this compound, MD simulations can elucidate the accessible rotational states (rotamers) around its single bonds and the energy barriers between them.

The dynamic behavior of this compound is largely dictated by the rotation around the C-S and C-C single bonds. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable conformations and the transition states between them. This information is crucial for understanding the molecule's reactivity and its interactions with other chemical species.

Solvent effects play a critical role in the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules surrounding the this compound solute, providing a detailed view of the solute-solvent interactions. By running simulations in different solvents, one can study how the solvent influences the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformation of the sulfonyl chloride, while a nonpolar solvent might favor a less polar one.

The insights gained from MD simulations can be presented in various forms, including data tables that summarize key findings. For example, a table could be generated to show the average dihedral angles and their fluctuations for the key rotatable bonds in different solvents. Another table might quantify the interaction energies between the sulfonyl chloride and different solvent molecules, revealing the strength of the solvation.

To illustrate the type of data that could be generated from such a study, the following hypothetical data tables are presented.

Table 1: Hypothetical Dihedral Angle Analysis of this compound in Various Solvents

Dihedral AngleSolventAverage Angle (degrees)Standard Deviation (degrees)
C1-C2-S-ClVacuum65.215.3
Water75.820.1
Methanol72.418.5
Dichloromethane68.116.2
C2-C3-C4-C5Vacuum175.310.5
Water178.112.3
Methanol177.511.8
Dichloromethane176.011.1

This table would provide a quantitative measure of how the solvent influences the average conformation and the flexibility around specific bonds.

Table 2: Hypothetical Solute-Solvent Interaction Energies for this compound

SolventVan der Waals Interaction Energy (kJ/mol)Electrostatic Interaction Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Water-25.4-55.8-81.2
Methanol-28.9-42.1-71.0
Dichloromethane-35.2-15.7-50.9

This table would highlight the nature and strength of the interactions between the sulfonyl chloride and different solvents, explaining differences in solubility and reactivity.

In-depth Analysis Reveals Scant Research on this compound, Precluding Detailed Synthetic Application Review

Despite a comprehensive search of available scientific literature and chemical databases, a detailed article on the applications and synthetic utility of this compound in organic synthesis, as per the requested outline, cannot be generated. The primary obstacle is the profound lack of specific published research, experimental data, and detailed findings for this particular chemical compound.

While the broader class of sulfonyl chlorides is well-documented as versatile reagents in organic synthesis, information exclusively pertaining to this compound is exceptionally scarce. General methodologies for the synthesis of sulfonamides, sulfonate esters, and the generation of sulfonyl radicals using various sulfonyl chlorides are abundant in chemical literature. Similarly, the construction of complex heterocyclic systems like quinoline-5-sulfonamides and benzothiazole-bearing sulfonamides frequently employs sulfonyl chloride intermediates. However, the specific application and unique reactivity of the this compound moiety in these transformations are not described in the accessible scientific domain.

The user's request for thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each specified subsection, necessitates concrete examples and documented experimental outcomes. Without published studies detailing the use of this compound as a sulfonylation reagent, its role in forming specific sulfonamides and sulfonate esters, or its involvement as a precursor for sulfonyl radicals and sulfenes, any attempt to create the requested article would be speculative and fall short of the required scientific accuracy and detail.

Furthermore, there is no available information on the integration of this compound into diverse heterocyclic systems or its participation in tandem and cascade reactions to build molecular complexity. The absence of this foundational research data makes it impossible to construct the interactive data tables and in-depth research discussions as mandated by the instructions.

Therefore, until specific research focusing on the synthetic applications of this compound is published and made publicly available, a detailed and accurate article adhering to the provided outline cannot be responsibly generated.

Applications and Synthetic Utility of 3 Methylbut 3 Ene 2 Sulfonyl Chloride in Organic Synthesis

Asymmetric Synthesis and Chiral Auxiliaries Utilizing the Compound's Stereogenic Potential

Stereoselective Transformations Initiated by 3-Methylbut-3-ene-2-sulfonyl Chloride

No specific examples of stereoselective transformations initiated by this compound have been documented in the searched literature. General principles of asymmetric synthesis suggest that the sulfonyl chloride moiety could be used to introduce a sulfonyl group that might direct subsequent stereoselective reactions, but specific instances or detailed research findings for this compound are not available.

Development of Chiral Catalysts and Ligands Incorporating Sulfonyl Derivatives

The development of chiral catalysts and ligands derived from this compound has not been reported in the available scientific literature. While sulfur-containing compounds are utilized in the design of chiral ligands for asymmetric catalysis, there are no specific examples that originate from this particular sulfonyl chloride.

Utility as a Building Block for Highly Functionalized Organic Molecules

While sulfonyl chlorides, in general, are versatile building blocks in organic synthesis, there is no specific information in the searched literature detailing the use of this compound for the construction of highly functionalized organic molecules.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Discoveries for 3-Methylbut-3-ene-2-sulfonyl Chloride

Currently, there is no significant body of published research focused specifically on this compound. However, the current understanding of sulfonyl chlorides, in general, provides a strong foundation for predicting its chemical behavior. Sulfonyl chlorides (R-SO₂Cl) are well-established as highly versatile electrophilic reagents in organic synthesis. molport.com They are primarily used for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols, respectively. molport.comsigmaaldrich.com

The presence of both a reactive sulfonyl chloride group and a carbon-carbon double bond within the same molecule, as in the case of this compound, classifies it as a valuable bifunctional building block. The alkene moiety introduces the possibility of a wide range of addition reactions, including hydrosulfonylation, radical additions, and cyclization cascades. nih.govmagtech.com.cnnih.gov Discoveries in the broader field have shown that sulfonyl chlorides can act as precursors for sulfonyl radicals, which are key intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions. magtech.com.cn This dual reactivity is the cornerstone of its potential, though specific key discoveries related to this particular isomer await investigation.

Identification of Unexplored Reactivity and Transformation Pathways

The unique structural arrangement of this compound suggests several unexplored reactivity pathways that could be of significant interest to synthetic chemists.

Intramolecular Reactions: The proximity of the alkene and the sulfonyl chloride group could facilitate novel intramolecular cyclization reactions under appropriate conditions (e.g., radical, cationic, or transition-metal-catalyzed). These reactions could lead to the formation of novel sulfur-containing heterocyclic compounds, such as sultones or other complex ring systems.

Tandem Reactions: The compound is an ideal candidate for tandem reactions where both functional groups react in a sequential manner. For example, a reaction could be initiated at the sulfonyl chloride group, followed by a subsequent transformation involving the alkene, or vice-versa. Such a strategy could allow for the rapid construction of molecular complexity from a single starting material. nih.gov

Divergent Reactivity: It may be possible to achieve divergent reactivity by carefully selecting reaction conditions. For instance, under photoredox catalysis, the sulfonyl chloride could undergo radical hydrosulfonylation with the alkene of another molecule, while leaving its own alkene moiety intact for subsequent functionalization. nih.gov Conversely, conditions could be found to favor intramolecular processes over intermolecular ones.

Generation of Novel Sulfenes: The elimination of HCl from this compound would generate a highly reactive vinylsulfene intermediate. The trapping of this species with various dienophiles or nucleophiles could provide access to a range of unique cyclic and acyclic sulfur compounds not easily accessible through other means.

Prospects for Novel Synthetic Methodologies and Strategic Applications

The development of synthetic routes to and from this compound holds considerable promise.

Novel Synthetic Methodologies: Standard methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of corresponding thiols or the reaction of diazonium salts with sulfur dioxide, could be adapted for this specific target. acs.orgresearchgate.net A key challenge would be the chemoselective synthesis that avoids unwanted reactions with the double bond. The development of a mild, high-yielding synthesis would be a crucial first step. Methodologies using reagents like N-chlorosuccinimide (NCS) or continuous flow processes could offer the necessary control and safety for preparing this reactive compound. researchgate.netrsc.org

Strategic Applications: The potential applications for this compound are broad and span multiple areas of chemical science:

Medicinal Chemistry: Sulfonamides are a well-known pharmacophore present in numerous approved drugs. sigmaaldrich.com This compound could serve as a versatile scaffold for creating libraries of novel sulfonamides, where the alkene provides a handle for late-stage functionalization to fine-tune biological activity and pharmacokinetic properties.

Materials Science: Sulfonyl chlorides are used in the post-synthetic modification of materials like metal-organic frameworks (MOFs) to introduce new functionalities. rsc.orgresearchgate.net The alkene group could be used for polymerization or for grafting the molecule onto polymer surfaces, creating materials with unique properties.

Complex Molecule Synthesis: As a bifunctional building block, it could be employed in the synthesis of complex natural products or other challenging molecular targets, streamlining synthetic routes by incorporating two key functional groups in a single step.

Potential Reaction TypeReagents/ConditionsExpected Outcome
Sulfonamide Formation Primary/Secondary Amines, BaseSynthesis of novel sulfonamides with an alkenyl side chain.
Sulfonate Ester Formation Alcohols, BaseFormation of sulfonate esters for use as leaving groups or in further transformations.
Radical Addition to Alkene Radical Initiator, H-donor (e.g., silanes)Selective hydrosulfonylation or addition of other radical species across the double bond.
Intramolecular Cyclization Lewis Acid or Radical InitiatorFormation of novel sulfur-containing heterocyclic scaffolds.
Heck/Suzuki Coupling Palladium Catalyst, Coupling PartnerFunctionalization of the alkene moiety to build more complex carbon skeletons.
Sulfene (B1252967) Generation Non-nucleophilic BaseIn-situ formation of a vinylsulfene for cycloaddition reactions.

Predictive Power of Computational Chemistry in Guiding Future Research on this Compound

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to bridge the knowledge gap for under-investigated compounds like this compound.

Reaction Pathway Elucidation: DFT calculations can be used to model the transition states and reaction energy profiles for the proposed unexplored reactions. This would allow researchers to predict which pathways (e.g., intramolecular cyclization vs. intermolecular reaction) are kinetically and thermodynamically favorable under different conditions, saving significant experimental time and resources.

Understanding Reactivity and Selectivity: Computational models can provide deep insights into the electronic structure of the molecule. For instance, Hirshfeld surface analysis could be used to understand and predict the noncovalent interactions that might govern crystal packing or substrate binding. nih.gov Calculations can also predict the regioselectivity and stereoselectivity of additions to the alkene or reactions at the sulfonyl group.

Spectroscopic Characterization: Predicting spectroscopic data such as NMR chemical shifts can aid in the structural confirmation of this novel compound and its subsequent reaction products, which is crucial when dealing with previously uncharacterized molecules.

Designing Novel Catalysts: For potential transition-metal-catalyzed transformations, computational studies can help in designing ligands or selecting catalysts that would favor a desired reaction outcome, such as promoting a specific type of asymmetric cyclization.

By leveraging predictive computational modeling, the exploration of this compound can proceed more efficiently and strategically, accelerating the discovery of its unique chemical properties and potential applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-methylbut-3-ene-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 3-methylbut-3-ene-2-ol using chlorosulfonic acid. Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of chlorosulfonic acid (~1.5 equivalents). Post-reaction, quenching with ice-water and extraction with dichloromethane followed by rotary evaporation improves purity. Yield optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction time (typically 2–4 hours) to avoid polymerization of the alkene moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR should show a singlet for the methyl group adjacent to the sulfonyl chloride (δ ~2.1 ppm) and a doublet for the alkene protons (δ ~5.3 ppm, J=8.2HzJ = 8.2 \, \text{Hz}).
  • IR : Confirm sulfonyl chloride presence via S=O stretches at ~1370 cm1^{-1} and ~1180 cm1^{-1}.
  • Mass Spectrometry : ESI-MS in negative ion mode should display a molecular ion peak at m/z 170.5 ([M-Cl]^-).
    Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound participate in regioselective reactions with nucleophiles, and what computational methods predict its reactivity?

  • Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, directing nucleophilic attack to the β-position of the alkene. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimental validation involves reacting the compound with amines (e.g., benzylamine) under inert conditions and analyzing products via 13^{13}C NMR to confirm addition sites. Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates for different nucleophiles .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl chloride derivatives like this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

  • Standardize Conditions : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS) for NMR.
  • Cross-Validate : Compare with high-resolution crystallographic data (if available) or computational spectra (Gaussian 16 simulations).
  • Statistical Analysis : Apply multivariate regression to identify outliers in published datasets, focusing on solvent polarity and temperature variables .

Q. How can this compound be utilized in protein modification studies, and what precautions prevent hydrolysis during experiments?

  • Methodological Answer : The compound reacts with lysine residues via nucleophilic acyl substitution. To prevent hydrolysis:

  • Buffer Selection : Use anhydrous DMF or THF as reaction solvents.
  • Temperature Control : Conduct reactions at 4°C to slow hydrolysis.
  • Quenching : Add excess tert-butylamine post-reaction to neutralize unreacted sulfonyl chloride. Confirm modification via MALDI-TOF MS and SDS-PAGE with Coomassie staining .

Data Analysis and Presentation

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataInterpretation
1^1H NMRδ 2.1 (s, 3H), δ 5.3 (d, 2H)Methyl and alkene protons
IR1370 cm1^{-1}, 1180 cm1^{-1}S=O symmetric/asymmetric stretches
ESI-MSm/z 170.5 ([M-Cl]^-)Molecular ion confirmation

Table 2 : Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield/Purity
Temperature0–5°CMinimizes alkene polymerization
Reaction Time2–4 hoursBalances conversion vs. side reactions
SolventDichloromethaneEfficient extraction of product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.